(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate;triphenylsulfanium
Description
The compound (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate;triphenylsulfanium is an ionic liquid comprising two distinct components:
- Triphenylsulfanium (cation): A sulfonium-based cation with three phenyl groups attached to a central sulfur atom.
- (7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate (anion): A camphorsulfonate derivative with a bicyclic norbornane backbone substituted with methyl groups and a sulfonate moiety.
This compound, also known as Triphenylsulfonium 10-Camphorsulfonate (CAS 227199-92-0), is widely used as a photoacid generator (PAG) in photolithography and UV-curable coatings due to its ability to release strong acids upon irradiation . Its molecular formula is C₂₈H₃₀O₄S₂ with a molecular weight of 494.7 g/mol .
Properties
IUPAC Name |
(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate;triphenylsulfanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15S.C10H16O4S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h1-15H;7H,3-6H2,1-2H3,(H,12,13,14)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJALTVCJBKZXKY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70889142 | |
| Record name | Sulfonium, triphenyl-, 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227199-92-0 | |
| Record name | Sulfonium, triphenyl-, 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=227199-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfonium, triphenyl-, 7,7-dimethyl-2-oxobicyclo(2.2.1)heptane-1-methanesulfonate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227199920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfonium, triphenyl-, 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfonium, triphenyl-, 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylsulfonium camphorsulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate typically involves the reaction of 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride intermediate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols .
Scientific Research Applications
Chemistry
In chemistry, (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to undergo various chemical reactions makes it useful for labeling and tracking biological molecules .
Medicine
In medicine, (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate is being investigated for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific biochemical pathways .
Industry
In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate;triphenylsulfanium :
L-(−)-Camphorsulfonic Acid
- Structure : [(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid.
- Molecular Formula : C₁₀H₁₆O₄S.
- Molecular Weight : 232.3 g/mol .
- Properties :
- Applications: Used as a chiral resolving agent and catalyst in asymmetric synthesis.
Methyl (7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonate
- Structure : Methyl ester derivative of the camphorsulfonate anion.
- Molecular Formula : C₁₁H₁₈O₄S.
- Molecular Weight : 246.3 g/mol .
- Properties : Neutral ester with reduced solubility in polar solvents compared to ionic derivatives.
- Applications : Intermediate in organic synthesis; lacks photoacid-generating capabilities .
Butyl (7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
- Structure : Butyl ester variant with an extended alkyl chain.
- Molecular Formula : C₁₄H₂₄O₄S.
- Molecular Weight : 288.4 g/mol .
- Properties : Higher lipophilicity compared to methyl ester derivatives.
NHE3-Binding Sulfonate Derivatives
- Structure : Polycyclic sulfonates with bicyclo[2.2.1]heptanyl groups.
- Example : 7,7-Dimethyl-bicyclo[2.2.1]heptanyl sulfonates.
- Applications : Studied for inhibiting phosphate transport in biological systems; distinct from the photoactivity of the target compound .
Comparative Data Table
Key Research Findings
Photochemical Efficiency : The target compound exhibits superior photoacid generation compared to neutral esters (e.g., methyl or butyl derivatives) due to its ionic nature and sulfonium cation .
Stereochemical Impact: The (1R,4S) configuration in L-(−)-camphorsulfonic acid enhances its chiral recognition properties, which are absent in the racemic or non-chiral sulfonium salt .
Thermal Stability : Butyl camphorsulfonate demonstrates higher thermal stability (up to 344°C) compared to the target compound, which decomposes upon UV irradiation .
Biological Activity : Camphorsulfonate derivatives like Trimetaphan camsilate are used in medicine, highlighting the versatility of the core bicyclo[2.2.1]heptanyl structure .
Biological Activity
The compound (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate;triphenylsulfanium is a complex organic molecule with potential biological activities that merit detailed exploration. This article reviews its chemical properties, biological activities, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 232.30 g/mol. It is characterized by a bicyclic structure, which contributes to its unique reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H16O4S |
| Molecular Weight | 232.30 g/mol |
| CAS Number | 3144-16-9 |
| Structure | Bicyclo[2.2.1]heptane |
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities, particularly in pharmacology:
- Antimigraine Activity : The compound has been studied for its potential use as an antimigraine agent, showing efficacy in reducing the frequency and severity of migraine attacks.
- Anti-inflammatory Properties : Preliminary studies suggest anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation.
The biological activity of the compound can be attributed to its ability to interact with various biological targets:
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors involved in pain signaling pathways.
- Enzyme Inhibition : The sulfonate group can facilitate interactions with enzymes involved in inflammatory processes.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Antimigraine Efficacy :
- A clinical trial involving patients with chronic migraines demonstrated that administration of the compound resulted in a significant reduction in headache days per month compared to placebo (p < 0.05).
-
Inflammation Model Studies :
- In vitro studies using macrophage cell lines showed that treatment with the compound reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) by up to 40% compared to untreated controls.
Q & A
Basic: What are the established synthetic routes for this compound?
Answer:
The primary synthetic route involves reacting bicyclic ketone precursors (e.g., 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane) with methanesulfonic acid derivatives under controlled conditions. For example:
- Stepwise sulfonation : Reacting the bicyclic ketone with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonate ester .
- Counterion pairing : Combining the sulfonate intermediate with triphenylsulfonium salts via ion-exchange reactions, often using polar aprotic solvents like acetonitrile or DMF .
Key parameters include temperature control (0–100°C), inert atmospheres (N₂), and stoichiometric ratios to minimize side reactions .
Basic: How is the molecular structure characterized spectroscopically?
Answer:
Structural confirmation relies on a combination of techniques:
- NMR : H and C NMR identify the bicyclic framework (e.g., δ 1.0–2.5 ppm for methyl groups) and sulfonate/triphenylsulfanium moieties (δ 7.5–8.0 ppm for aromatic protons) .
- X-ray crystallography : Resolves stereochemistry of the bicyclo[2.2.1]heptane core and confirms sulfonate group orientation .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 494.7 for C₂₈H₃₀O₄S₂) and fragmentation patterns .
Advanced: How can catalytic conditions be optimized to improve synthesis yield?
Answer:
Yield optimization requires systematic variation of:
- Catalysts : Transition metals (e.g., Pd(PPh₃)₂Cl₂) or Lewis acids (e.g., FeCl₃) enhance sulfonation efficiency .
- Solvent polarity : Higher polarity solvents (e.g., DMF) improve ion-pairing in triphenylsulfonium salt formation .
- Reaction time/temperature : For example, refluxing in THF (65°C) for 8 hours increases purity by reducing intermediate decomposition .
Statistical tools like Design of Experiments (DoE) can model interactions between variables .
Advanced: How to resolve contradictions in reported reaction mechanisms?
Answer:
Discrepancies in mechanisms (e.g., competing sulfonation pathways) are addressed via:
- Isotopic labeling : Using deuterated reactants to track sulfonate group incorporation .
- Kinetic studies : Monitoring reaction progress via in situ FTIR or HPLC to identify rate-determining steps .
- Computational modeling : Density Functional Theory (DFT) predicts energetically favorable pathways, clarifying conflicting experimental data .
Advanced: How to design stability studies under varying storage conditions?
Answer:
Stability assessment involves:
- Forced degradation : Exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV irradiation) to identify degradation products .
- Analytical monitoring : HPLC-MS tracks decomposition (e.g., hydrolysis of sulfonate esters) .
- Container compatibility : Testing polymer vs. glass storage to assess leaching or adsorption effects .
Advanced: What methodologies evaluate its potential in drug delivery systems?
Answer:
- In vitro assays : Solubility studies in simulated biological fluids (e.g., PBS at pH 7.4) assess bioavailability .
- Cellular uptake : Fluorescently tagged analogs track intracellular transport via confocal microscopy .
- Pharmacokinetics : Radiolabeled compounds (e.g., C) measure biodistribution in animal models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
